molecular formula C11H15BrN2O B13209464 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole

4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole

Cat. No.: B13209464
M. Wt: 271.15 g/mol
InChI Key: ASSUFOOHTMSUQW-UHFFFAOYSA-N
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Description

This compound is a brominated pyrazole derivative featuring a 6-oxabicyclo[3.1.0]hexane moiety substituted at the 5-position and a methyl group at the 1-position.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-bromo-5-(3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl)-1-methylpyrazole

InChI

InChI=1S/C11H15BrN2O/c1-10(2)4-8-11(6-10,15-8)9-7(12)5-13-14(9)3/h5,8H,4,6H2,1-3H3

InChI Key

ASSUFOOHTMSUQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(C1)(O2)C3=C(C=NN3C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of this compound typically involves multi-step organic transformations, prominently featuring cycloaddition reactions to construct the oxabicyclohexane ring system and subsequent functionalization of the pyrazole core.

  • [2+2] Cycloaddition Approach:
    The 6-oxabicyclo[3.1.0]hexane moiety is commonly introduced via photochemical [2+2] cycloaddition reactions. This involves the cycloaddition of suitable dienes or alkenes under UV irradiation to form the bicyclic ether framework. This method is well-documented for its efficiency in constructing strained bicyclic systems but requires specialized photochemical equipment and careful control of reaction conditions to optimize yield and selectivity.

  • Functionalization of Pyrazole Ring:
    The pyrazole ring is typically functionalized at the 4- and 5-positions by bromination and substitution reactions, respectively. The methylation at the 1-position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Key Experimental Procedure Example

One representative synthesis involves the following steps:

Step Reagents and Conditions Yield Notes
1. Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylate Reaction of pyrazole precursor with brominating agent (e.g., N-bromosuccinimide) and methylation using methyl iodide in polar aprotic solvents High (typically >85%) Controlled temperature and inert atmosphere recommended
2. Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid Lithium hydroxide monohydrate in tetrahydrofuran/water/ethanol mixture, stirred at room temperature for 4 hours 92% Acidification with 6 N HCl to pH 2.5 to precipitate product
3. Cycloaddition to form oxabicyclohexane moiety Photochemical [2+2] cycloaddition of appropriate diene precursors under UV light Variable (typically 60-80%) Requires UV reactor and inert atmosphere

This multi-step approach allows for the precise assembly of the bicyclic system onto the pyrazole scaffold.

Reaction Conditions and Optimization

  • Solvents: Common solvents include tetrahydrofuran, ethanol, water mixtures for hydrolysis steps; photochemical steps often use inert solvents such as dichloromethane or acetonitrile.
  • Temperature: Hydrolysis reactions are performed at room temperature, while cycloaddition requires controlled irradiation at ambient or slightly cooled temperatures to prevent side reactions.
  • pH Control: Acid-base adjustments are critical post-hydrolysis to isolate the carboxylic acid intermediate effectively.
  • Photochemical Equipment: UV lamps emitting at specific wavelengths (e.g., 254 nm) are used to induce [2+2] cycloaddition, with reaction vessels made of quartz to allow UV penetration.

Data Table Summarizing Preparation Steps

Preparation Step Reagents Conditions Yield (%) Remarks
Bromination and Methylation of Pyrazole N-Bromosuccinimide, Methyl iodide Room temp, inert atmosphere >85 High selectivity for 4-bromo substitution
Hydrolysis of Ester to Acid Lithium hydroxide monohydrate, THF/H2O/EtOH 4 hours, room temp 92 Acidification to pH 2.5 for precipitation
Photochemical [2+2] Cycloaddition Diene precursors, UV light Ambient temp, quartz vessel 60-80 Requires specialized photochemical setup

Research Findings and Literature Insights

  • The photochemical [2+2] cycloaddition is a versatile and modular approach to access oxabicyclic building blocks, enabling the synthesis of complex bicyclic systems with good stereocontrol.
  • The hydrolysis step using lithium hydroxide is highly efficient and reproducible, providing a clean conversion from ester to acid with minimal side products.
  • Functionalization of the pyrazole ring through bromination and methylation is well-established, with high regioselectivity and yields under mild conditions.
  • The overall synthetic strategy allows for scalability, although the photochemical step may require optimization for industrial production due to equipment constraints.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole (CAS: 2059994-48-6)
  • Key Differences : The ethyl group at the 1-position replaces the methyl group in the target compound.
  • Impact: Molecular Weight: Increases to 271.15 g/mol (vs. Steric Effects: The larger ethyl group may hinder interactions at the pyrazole nitrogen, affecting binding in biological systems.
(b) 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole (CAS: 1248177-27-6)
  • Key Differences : A 3-methoxypropyl group at the 1-position and an additional methyl at the 3-position.
  • Impact :
    • Polarity : The methoxy group enhances hydrophilicity (PSA: ~38.05 Ų), improving aqueous solubility compared to the target compound .
    • Conformational Flexibility : The propyl chain introduces rotational freedom absent in the rigid bicyclic system of the target compound.

Functional Group Modifications

(a) 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-chlorophenyl)-1H-pyrazol-3-one (Example 5.23, EP Application)
  • Key Differences : A bromomethyl substituent at the 5-position and a ketone at the 3-position.
  • Molecular Weight: Higher (381 g/mol) due to the additional bromine and chlorophenyl group, likely reducing metabolic stability.
(b) 4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole (CAS: 7409-31-6)
  • Key Differences : A hydroxyl group at the 3-position and a phenyl ring at the 1-position.
  • Impact: Acidity: The hydroxyl group (pKa ~8-10) introduces pH-dependent solubility and hydrogen-bonding capacity, unlike the non-polar bicyclic system in the target compound . Aromatic Interactions: The phenyl group enables π-π stacking in biological targets, a feature absent in the target compound.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~257 1-Me, 5-bicyclo High rigidity, moderate lipophilicity
4-Bromo-1-ethyl analog 271.15 1-Et, 5-bicyclo Reduced solubility, increased steric bulk
4-Bromo-3-hydroxy-1-phenyl 239.07 1-Ph, 3-OH pH-sensitive, hydrogen-bond donor
4-Bromo-5-(bromomethyl)-1-Me 381 5-BrCH2, 3-ketone, 4'-Cl-Ph High reactivity, potential toxicity

Biological Activity

The compound 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole is a member of the pyrazole family, characterized by its unique bicyclic structure and bromine substitution. This compound has gained interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Molecular Formula

  • Molecular Formula : C12_{12}H16_{16}BrN2_2O

Physical Properties

PropertyValue
Molecular Weight284.17 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrazole compounds against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses .

Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. In a case study involving human breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability and promote apoptotic cell death through caspase activation .

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated various synthesized pyrazole derivatives for their antimicrobial and antioxidant activities. Among these, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Mechanisms

In a separate study focusing on inflammatory responses, researchers found that treatment with this compound led to a marked decrease in nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Study 3: Cancer Cell Apoptosis

A detailed investigation into the anticancer properties revealed that this compound could effectively induce apoptosis in MCF-7 cells, leading to a decrease in cell proliferation rates by approximately 70% at higher concentrations .

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